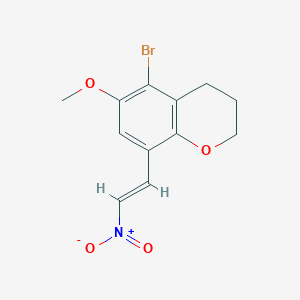
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman” is likely a chromane derivative. Chromanes are important classes of benzopyran derivatives found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .
Synthesis Analysis
A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis
The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including FTIR, FT-Raman, UV–Visible, and NMR .科学的研究の応用
Chemical Properties and Applications
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman, a chroman derivative, has been the subject of various studies due to its unique chemical structure, which includes bromo, methoxy, and nitrovinyl functional groups. These groups are known to influence the chemical behavior and potential applications of such compounds in scientific research. While direct studies on this specific compound are limited, insights can be drawn from research on similar compounds.
Coloring and Dyeing Applications
Compounds similar to this compound, with variations in halogenation (bromo, chloro) and nitration (nitro), have been explored for their potential in high-strength dyes. These dyes are characterized by their brilliance, color strength, and fastness properties, making them suitable for applications in air-drying surface coatings, rigid polyvinyl chloride, and emulsion paints R. Abrahams, 2019.
Synthetic Chemistry
The synthesis and reactivity of compounds with methoxy or nitro groups have been extensively studied. For example, the presence of a methoxy group in the furan ring can significantly alter the outcomes of cycloaddition and ring-opening reactions, leading to the formation of complex derivatives A. Mance et al., 2002. Such research is crucial for developing new synthetic pathways and materials with potential applications in pharmaceuticals and materials science.
X-ray and DFT Studies
X-ray diffraction and density functional theory (DFT) have been employed to study the structure of chroman derivatives, revealing insights into their molecular geometry and intermolecular interactions. This analytical approach is vital for understanding the physical and chemical properties of these compounds, which can influence their applications in various fields, including drug design and materials science Nayim Sepay et al., 2018.
Photopolymerization and Bioreductive Agents
Research into the photopolymerization process and the development of bioreductive alkylating agents highlights the potential of chroman derivatives in advanced material synthesis and therapeutic applications. These studies contribute to the development of novel materials with specific properties, such as improved stability or reactivity under light exposure, and the exploration of new cancer therapies Y. Guillaneuf et al., 2010.
作用機序
Safety and Hazards
将来の方向性
Future research could focus on developing novel catalytic methods using modularly designed organocatalysts (MDOs), which are self-assembled in the reaction media from cinchona alkaloid derivatives and amino acids . Additionally, the synthesis of chiral heterocyclic systems containing spiro[chroman-3,3′-pyrazol] scaffolds has been developed , which could be a potential direction for future research involving “(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman”.
特性
IUPAC Name |
5-bromo-6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-17-10-7-8(4-5-14(15)16)12-9(11(10)13)3-2-6-18-12/h4-5,7H,2-3,6H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPPCPCUFTPTG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)C=C[N+](=O)[O-])OCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

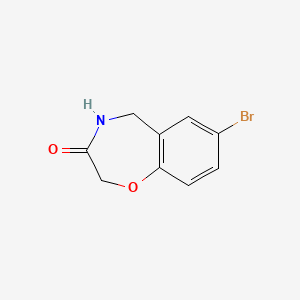
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)
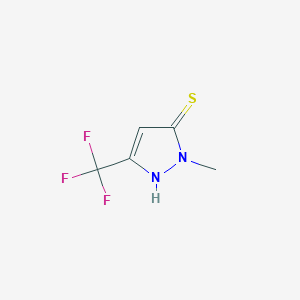
![5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)
![N'-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2752868.png)
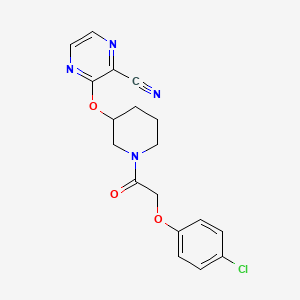
![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)
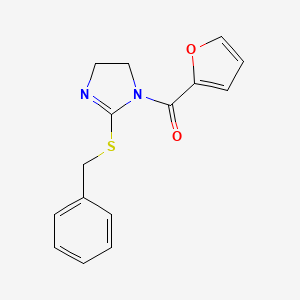
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2752875.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-2-ylmethanone](/img/structure/B2752876.png)

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)
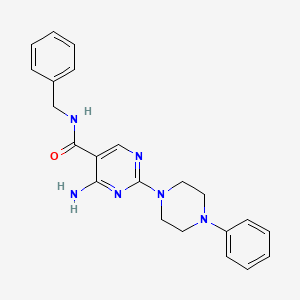
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)